2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-diethylphenyl)acetamide
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Overview
Description
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-diethylphenyl)acetamide is a complex organic compound that features a unique structure combining a bromophenyl group, an oxadiazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-diethylphenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated precursor reacts with the oxadiazole intermediate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the oxadiazole derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the sulfanyl intermediate with an acetamide derivative to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromophenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-diethylphenyl)acetamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The oxadiazole ring and bromophenyl group may facilitate binding to enzymes or receptors, while the sulfanyl and acetamide linkages could influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole: This compound shares the oxadiazole and bromophenyl groups but lacks the sulfanyl and acetamide linkages.
2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide: Similar structure but with a methyl group instead of diethyl groups on the phenyl ring.
Uniqueness
The uniqueness of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,6-diethylphenyl)acetamide lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of the diethyl groups on the phenyl ring could influence its lipophilicity and binding interactions, potentially enhancing its activity in certain applications.
Properties
CAS No. |
332922-75-5 |
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Molecular Formula |
C20H20BrN3O2S |
Molecular Weight |
446.4g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C20H20BrN3O2S/c1-3-13-8-7-9-14(4-2)18(13)22-17(25)12-27-20-24-23-19(26-20)15-10-5-6-11-16(15)21/h5-11H,3-4,12H2,1-2H3,(H,22,25) |
InChI Key |
MQDIDVFWYRSCFX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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